molecular formula C10H10Cl2O B2825930 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one CAS No. 39192-57-9

3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one

Cat. No. B2825930
CAS RN: 39192-57-9
M. Wt: 217.09
InChI Key: SJJAYVWBFICAEB-UHFFFAOYSA-N
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Description

3-Chloro-2-chloromethyl-1-propene, also known as 1,1-Bis(chloromethyl)ethylene or Methallyl dichloride, is a compound used in various industrial applications . It’s used as an organic solvent and as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-chloromethyl-1-propene is CH2=C(CH2Cl)2 . Its molecular weight is 125.00 .


Chemical Reactions Analysis

A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted . Due to its unsaturated structure, it is highly reactive in the troposphere with OH radical .


Physical And Chemical Properties Analysis

This compound has a vapor density of 3.12 (vs air), a refractive index n20/D of 1.4753 (lit.), a boiling point of 138 °C (lit.), and a melting point of -14 °C (lit.). Its density is 1.08 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Chemical Reactions and Mechanisms

  • The reactivity of 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one in chemical reactions, specifically in Friedel-Crafts alkylations, has been studied, demonstrating the potential for the creation of new compounds through these reactions (Masuda, Nakajima, & Suga, 1983).
  • Investigations into the gas-phase elimination kinetics of similar chloroalkanes have provided insights into the mechanisms and kinetics of reactions involving 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one and its analogs (Maldonado et al., 2011).

2. Conformational Analysis

  • The conformation of halomethyl ketones, including similar compounds to 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one, has been determined through the temperature dependence of geminal H,H coupling constants, providing valuable information on their structural properties (Ramarao & Bothner‐By, 1976).

3. Asymmetric Synthesis and Catalysis

  • The asymmetric synthesis of 3-Chloro-1-phenylpropan-1-one, a related compound, using immobilized Saccharomyces cerevisiae has been explored for producing chiral precursors for antidepressants (Yang, Zhimin, Yao, & Xu, 2009).
  • Asymmetric radical reactions in the coordination sphere have been studied using related compounds, indicating potential applications in catalysis and synthetic chemistry (Kameyama & Kamigata, 1989).

4. Biotransformation and Enantioselective Reduction

  • Biotransformations of 3-chloro-1-phenylpropan-1-one in yeast cultures have been investigated for the production of specific alcohols, highlighting the enzymatic potential in creating enantioselective compounds (Janeczko & Kostrzewa-Susłow, 2014).

5. Pharmaceutical Synthesis Applications

  • The compound has been utilized in the chemoenzymatic synthesis of non-tricyclic antidepressants, showcasing its value as an intermediate in pharmaceutical synthesis (Liu, Hoff, & Anthonsen, 2000).

Mechanism of Action

The detailed reaction mechanism of 3-chloro-2-methyl-1-propene (3CMP) with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling .

Safety and Hazards

This compound is classified as a flammable liquid and vapor. It’s toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It’s fatal if inhaled .

Future Directions

The oxidation of 3-chloro-2-methyl-1-propene results in the formation of stable chlorinated products which can be transported to the stratosphere, causing additional loading of chlorine compounds with the impact on the ozone layer .

properties

IUPAC Name

3-chloro-2-(chloromethyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJAYVWBFICAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201034258
Record name 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one

CAS RN

39192-57-9
Record name 3-Chloro-2-(chloromethyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201034258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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